molecular formula C13H18ClNO2 B8773618 tert-Butyl (3-chloro-4-methylphenyl)(methyl)carbamate

tert-Butyl (3-chloro-4-methylphenyl)(methyl)carbamate

Cat. No. B8773618
M. Wt: 255.74 g/mol
InChI Key: KXEANLIDIIVUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (3-chloro-4-methylphenyl)(methyl)carbamate is a useful research compound. Its molecular formula is C13H18ClNO2 and its molecular weight is 255.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (3-chloro-4-methylphenyl)(methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (3-chloro-4-methylphenyl)(methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

tert-butyl N-(3-chloro-4-methylphenyl)-N-methylcarbamate

InChI

InChI=1S/C13H18ClNO2/c1-9-6-7-10(8-11(9)14)15(5)12(16)17-13(2,3)4/h6-8H,1-5H3

InChI Key

KXEANLIDIIVUHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(tert-Butoxycarbonyl)-3-chloro-4-methylaniline (60.0 g) was dissolved in N,N-dimethylformamide (300 ml) and 60% sodium hydride (10.4 g) was gradually added under ice-cooling over 10 min. The reaction mixture was stirred at room temperature for 30 min and methyl iodide (38.8 g) was added dropwise over 15 min under ice-cooling. The reaction mixture was stirred at room temperature for 2 hr and concentrated under reduced pressure. Water (500 ml) was added and the mixture was extracted with ethyl acetate (500 ml). The organic layer was washed successively with water (500 ml), saturated aqueous sodium hydrogen carbonate solution (500 ml) and saturated brine (500 ml). The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography and eluted with hexane:ethyl acetate=9:1. The objective fraction was concentrated under reduced pressure to give N-(tert-butoxycarbonyl)-3-chloro-N,4-dimethylaniline as a pale-yellow oil (62.7 g).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
38.8 g
Type
reactant
Reaction Step Three

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